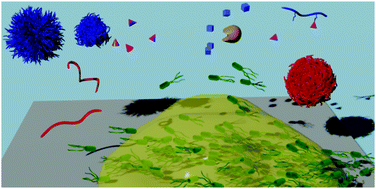Approaches for the inhibition and elimination of microbial biofilms using macromolecular agents
Chemical Society Reviews Pub Date: 2021-01-06 DOI: 10.1039/D0CS00986E
Abstract
Biofilms are complex three-dimensional structures formed at interfaces by the vast majority of bacteria and fungi. These robust communities have an important detrimental impact on a wide range of industries and other facets of our daily lives, yet their removal is challenging owing to the high tolerance of biofilms towards conventional antimicrobial agents. This key issue has driven an urgent search for new innovative antibiofilm materials. Amongst these emerging approaches are highly promising materials that employ aqueous-soluble macromolecules, including peptides, proteins, synthetic polymers, and nanomaterials thereof, which exhibit a range of functionalities that can inhibit biofilm formation or detach and destroy organisms residing within established biofilms. In this Review, we outline the progress made in inhibiting and removing biofilms using macromolecular approaches, including a spotlight on cutting-edge materials that respond to environmental stimuli for “on-demand” antibiofilm activity, as well as synergistic multi-action antibiofilm materials. We also highlight materials that imitate and harness naturally derived species to achieve new and improved biomimetic and biohybrid antibiofilm materials. Finally, we share some speculative insights into possible future directions for this exciting and highly significant field of research.

Recommended Literature
- [1] An assessment of ionic liquid mutagenicity using the Ames Test
- [2] Centenary of The Analyst
- [3] Biodegradable, non-bactericidal oxygen-functionalised imidazolium esters: A step towards ‘greener’ ionic liquids†
- [4] [28]Hexaphyrin derivatives for anion recognition in organic and aqueous media†
- [5] Solvent affects the conformation of virginiamycin M1 (pristinamycin IIA, streptogramin A)†
- [6] A near-infrared light-responsive nanocomposite for photothermal release of H2S and suppression of cell viability†
- [7] Front cover
- [8] Organisation of large collections of chemical structures for computer searching
- [9] Novel mononuclear Ln complexes with pyrazine-2-carboxylate and acetylacetonate co-ligands: remarkable single molecule magnet behavior of a Yb derivative†
- [10] Contents list

Journal Name:Chemical Society Reviews
Research Products
-
CAS no.: 150637-60-8
-
CAS no.: 6807-83-6









